Cas no 2172467-06-8 (3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid)

3-({1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an imidazole moiety and a carboxyl group, enabling versatile reactivity in solid-phase peptide coupling strategies. The Fmoc group ensures selective deprotection under mild basic conditions, while the imidazole functionality may serve as a metal-coordinating or hydrogen-bonding site in target peptides. This compound is particularly useful for introducing modified amino acid residues into peptide sequences, facilitating the study of structure-activity relationships or metal-binding properties. Its balanced hydrophilicity and steric profile make it suitable for synthesizing biologically relevant peptide constructs with precise functional group placement.
3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid structure
2172467-06-8 structure
Product name:3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid
CAS No:2172467-06-8
MF:C25H26N4O5
MW:462.497745990753
CID:5985540
PubChem ID:165812099

3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid
    • 3-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)butanoic acid
    • EN300-1496980
    • 2172467-06-8
    • Inchi: 1S/C25H26N4O5/c1-16(12-23(30)31)28-24(32)22-13-29(15-27-22)11-10-26-25(33)34-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,13,15-16,21H,10-12,14H2,1H3,(H,26,33)(H,28,32)(H,30,31)
    • InChI Key: NUUBQHRPNDOVNJ-UHFFFAOYSA-N
    • SMILES: O(C(NCCN1C=NC(C(NC(C)CC(=O)O)=O)=C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 462.19031994g/mol
  • Monoisotopic Mass: 462.19031994g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 123Ų

3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1496980-2500mg
3-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)butanoic acid
2172467-06-8
2500mg
$6602.0 2023-09-28
Enamine
EN300-1496980-1.0g
3-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)butanoic acid
2172467-06-8
1g
$0.0 2023-06-05
Enamine
EN300-1496980-100mg
3-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)butanoic acid
2172467-06-8
100mg
$2963.0 2023-09-28
Enamine
EN300-1496980-1000mg
3-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)butanoic acid
2172467-06-8
1000mg
$3368.0 2023-09-28
Enamine
EN300-1496980-500mg
3-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)butanoic acid
2172467-06-8
500mg
$3233.0 2023-09-28
Enamine
EN300-1496980-250mg
3-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)butanoic acid
2172467-06-8
250mg
$3099.0 2023-09-28
Enamine
EN300-1496980-5000mg
3-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)butanoic acid
2172467-06-8
5000mg
$9769.0 2023-09-28
Enamine
EN300-1496980-50mg
3-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)butanoic acid
2172467-06-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1496980-10000mg
3-({1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazol-4-yl}formamido)butanoic acid
2172467-06-8
10000mg
$14487.0 2023-09-28

Additional information on 3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid

Recent Advances in the Study of 3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid (CAS: 2172467-06-8)

The compound 3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid (CAS: 2172467-06-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole and fluorenylmethoxycarbonyl (Fmoc) functional groups, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel bioactive compounds.

One of the key areas of research focuses on the compound's role in solid-phase peptide synthesis (SPPS). The Fmoc-protected amino acid derivative is particularly valuable due to its stability under basic conditions and ease of deprotection. Recent advancements in SPPS methodologies have highlighted the efficiency of this compound in producing high-purity peptides with minimal side reactions. Researchers have also investigated its utility in the synthesis of cyclic peptides, which are increasingly recognized for their therapeutic potential in treating diseases such as cancer and infectious diseases.

In addition to its synthetic applications, 3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid has been studied for its biological activity. Preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. These findings open new avenues for the development of anti-inflammatory agents, although further in vivo studies are required to validate these effects and assess potential toxicity.

The structural versatility of this compound has also led to its exploration in the design of prodrugs. By leveraging the Fmoc group's protective properties, researchers have developed prodrugs that enhance the bioavailability and targeted delivery of therapeutic agents. Recent publications have demonstrated the successful application of this strategy in improving the pharmacokinetic profiles of poorly soluble drugs, particularly in oncology.

Despite these promising developments, challenges remain in the large-scale production and purification of 3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid. Recent studies have addressed these issues by optimizing synthetic routes and purification techniques, resulting in higher yields and improved scalability. These advancements are critical for the compound's transition from laboratory research to industrial applications.

Looking ahead, ongoing research aims to expand the compound's utility in emerging fields such as nanotechnology and personalized medicine. For instance, its incorporation into nanocarriers for targeted drug delivery systems is under investigation, with preliminary results showing enhanced specificity and reduced off-target effects. Additionally, the compound's potential role in the development of biosensors and diagnostic tools is being explored, highlighting its multifaceted applications in the biomedical sciences.

In conclusion, 3-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1H-imidazol-4-yl}formamido)butanoic acid (CAS: 2172467-06-8) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications in peptide synthesis, drug development, and targeted therapies continue to evolve, driven by recent advancements in synthetic methodologies and a deeper understanding of its biological activity. Future research will likely uncover additional uses for this compound, further solidifying its importance in the field.

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